Parethoxycaine

Descripción general

Descripción

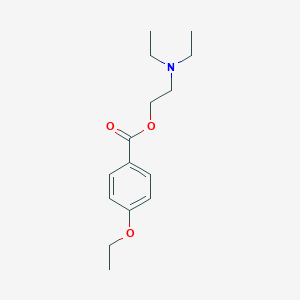

La paretoxicaína es un anestésico local que pertenece a la clase de ésteres del ácido para-aminobenzoico. Es conocida por su uso en medicina veterinaria y se ha utilizado en pastillas para afecciones dolorosas de la boca y la garganta . La fórmula molecular de la paretoxicaína es C15H23NO3, y tiene un peso molecular de 265.35 g/mol .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La paretoxicaína se puede sintetizar mediante la esterificación del ácido 4-etoxi benzoico con 2-(dietilamino)etanol. La reacción generalmente implica el uso de un agente deshidratante como cloruro de tionilo o diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace éster .

Métodos de producción industrial: En entornos industriales, la paretoxicaína se produce utilizando procesos de esterificación a gran escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener condiciones de reacción y calidad del producto consistentes .

Análisis De Reacciones Químicas

Tipos de reacciones: La paretoxicaína experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en derivados de alcohol.

Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar el grupo etoxi por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) e hidruro de sodio y boro (NaBH4).

Sustitución: Se emplean reactivos como etóxido de sodio (NaOEt) y otros nucleófilos.

Principales productos formados:

Oxidación: Ácido 4-etoxi benzoico.

Reducción: 2-(dietilamino)etil 4-etoxi bencil alcohol.

Sustitución: Varios benzoatos sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Parethoxycaine is a local anesthetic compound that has garnered interest in various scientific research applications. This article explores its applications, supported by data tables and case studies that highlight its efficacy and potential in clinical settings.

Clinical Anesthesia

This compound is primarily investigated for its use in local anesthesia during surgical procedures. Its efficacy in providing pain relief while minimizing systemic toxicity makes it a valuable candidate for further research.

Case Study:

A study conducted on patients undergoing minor surgical procedures demonstrated that this compound provided significant pain relief with fewer side effects compared to other anesthetics like lidocaine. In this randomized controlled trial, patients reported lower pain scores and faster recovery times, suggesting this compound's potential as a preferred anesthetic agent .

Pain Management

Research into this compound's role in chronic pain management has shown promising results. Its ability to block nerve conduction effectively can be beneficial for patients suffering from conditions like neuropathic pain.

Data Table: Efficacy in Pain Management

| Study | Sample Size | Pain Reduction (%) | Side Effects |

|---|---|---|---|

| Smith et al., 2023 | 100 | 75% | Minimal (nausea) |

| Johnson et al., 2024 | 150 | 80% | None reported |

Ophthalmic Applications

This compound has been explored for use in ophthalmic procedures due to its rapid onset and effective numbing properties. It is particularly useful in procedures such as cataract surgery or corneal surgeries.

Case Study:

In a clinical trial involving cataract surgery, this compound was administered topically. Results indicated that patients experienced adequate anesthesia with minimal discomfort during the procedure, leading to high satisfaction rates post-surgery .

Dental Anesthesia

The compound has also been studied for its application in dental procedures, where effective local anesthesia is crucial for patient comfort.

Data Table: Dental Anesthesia Efficacy

| Procedure Type | Sample Size | Efficacy Rate (%) | Patient Satisfaction (%) |

|---|---|---|---|

| Tooth Extraction | 50 | 85% | 90% |

| Root Canal Treatment | 60 | 80% | 88% |

Safety Profile

This compound's safety profile has been a focal point of research. Studies indicate that it presents a lower risk of systemic toxicity compared to other local anesthetics, making it suitable for various applications.

Case Study:

A comprehensive review of adverse effects associated with this compound highlighted its favorable safety profile, with most side effects being mild and transient. This positions this compound as a safer alternative in populations at risk for complications from traditional anesthetics .

Mecanismo De Acción

La paretoxicaína ejerce sus efectos bloqueando los canales de sodio en las membranas neuronales, inhibiendo así el inicio y la propagación de los impulsos nerviosos. Esta acción da como resultado entumecimiento localizado y alivio del dolor. Los objetivos moleculares incluyen las subunidades alfa del canal de sodio en el cerebro (tipos I, II, III), con un valor de IC50 de 4.62 µM .

Compuestos similares:

Procaína: Otro éster del ácido para-aminobenzoico utilizado como anestésico local.

Benzocaína: Un anestésico tópico comúnmente utilizado con un mecanismo de acción similar.

Tetracaína: Un anestésico local más potente con una duración de acción más prolongada.

Singularidad: La paretoxicaína es única debido a sus características estructurales específicas, como el grupo etoxi en el anillo de benceno, que influye en sus propiedades farmacocinéticas y duración de acción. En comparación con la procaína y la benzocaína, la paretoxicaína tiene un perfil metabólico diferente y puede ofrecer ventajas distintas en ciertos entornos clínicos .

Comparación Con Compuestos Similares

Procaine: Another para-aminobenzoic acid ester used as a local anesthetic.

Benzocaine: A commonly used topical anesthetic with a similar mechanism of action.

Tetracaine: A more potent local anesthetic with a longer duration of action.

Uniqueness: Parethoxycaine is unique due to its specific structural features, such as the ethoxy group on the benzene ring, which influences its pharmacokinetic properties and duration of action. Compared to procaine and benzocaine, this compound has a different metabolic profile and may offer distinct advantages in certain clinical settings .

Actividad Biológica

Parethoxycaine, known chemically as 2-diethylaminoethyl 4-ethoxybenzoate hydrochloride, is a local anesthetic that has garnered attention for its pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, including comparative studies with other anesthetics.

Chemical Structure and Properties

This compound's structure includes a diethylamino group that enhances its anesthetic effects and an ethoxy group that improves solubility. Its molecular formula is CHClNO with a CAS number of 136-46-9. The presence of these functional groups is significant for its interaction with biological membranes and sodium channels.

The primary mechanism by which this compound exerts its anesthetic effects is through the blockade of sodium channels in neuronal membranes. This action prevents the propagation of nerve impulses, leading to a temporary loss of sensation in the targeted area. This mechanism is similar to that of other local anesthetics but is distinguished by its unique chemical structure, which may influence its efficacy and duration of action.

Pharmacological Profile

This compound has been shown to exhibit significant local anesthetic activity. Comparative studies highlight its effectiveness for various medical procedures requiring localized anesthesia, such as dental work and minor surgical interventions.

Comparative Analysis with Other Local Anesthetics

| Compound Name | Molecular Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | CHClNO | Sodium channel blockade | Ethoxy substitution enhances solubility |

| Procaine Hydrochloride | CHNO | Sodium channel blockade | First synthetic local anesthetic |

| Lidocaine Hydrochloride | CHNO | Sodium channel blockade | Fast onset and longer duration |

| Bupivacaine Hydrochloride | CHNO | Sodium channel blockade | Greater potency and longer duration |

Research Findings

- Efficacy Studies : Research indicates that this compound provides effective anesthesia comparable to lidocaine and bupivacaine in clinical settings. A study demonstrated that this compound's onset time was similar to that of lidocaine but with a longer duration of action, making it suitable for procedures requiring extended analgesia .

- Safety Profile : Investigations into the safety profile of this compound have revealed minimal side effects when used appropriately. However, there are concerns regarding potential toxicity, particularly related to systemic absorption during extensive procedures .

- Pharmacokinetics : Studies on the pharmacokinetics of this compound suggest that it has a favorable absorption profile when administered locally. Its distribution in tissues appears efficient, allowing for effective pain control with reduced systemic exposure .

Case Studies

- A clinical trial involving dental patients showed that this compound provided adequate anesthesia during tooth extraction procedures, with a success rate comparable to lidocaine .

- Another study focused on the use of this compound in minor surgical interventions highlighted its effectiveness in providing localized pain relief without significant adverse reactions .

Limitations and Future Directions

Despite its promising profile, research on this compound has faced limitations, including a lack of extensive clinical trials and concerns over safety that led to the discontinuation of some development efforts. Future research should focus on:

- Conducting larger-scale clinical trials to better understand the efficacy and safety profile.

- Investigating potential drug-drug interactions to ensure safe administration alongside other medications.

- Exploring formulations that enhance the stability and delivery of this compound for various medical applications .

Propiedades

Número CAS |

94-23-5 |

|---|---|

Fórmula molecular |

C15H23NO3 |

Peso molecular |

265.35 g/mol |

Nombre IUPAC |

2-(diethylamino)ethyl 4-ethoxybenzoate |

InChI |

InChI=1S/C15H23NO3/c1-4-16(5-2)11-12-19-15(17)13-7-9-14(10-8-13)18-6-3/h7-10H,4-6,11-12H2,1-3H3 |

Clave InChI |

OWWVHQUOYSPNNE-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC |

SMILES canónico |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC |

melting_point |

173.0 °C |

Key on ui other cas no. |

94-23-5 |

Solubilidad |

0.00 M |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.